3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid
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Overview
Description
3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C15H10BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a cyanobenzyl group, and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxybenzoic acid, followed by the introduction of the cyanobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyanobenzyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but lacks the cyanobenzyl group.
4-[(2-Cyanobenzyl)oxy]benzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxybenzoic acid: Similar structure but has a methoxy group instead of the cyanobenzyl group.
Uniqueness
3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid is unique due to the presence of both the bromine atom and the cyanobenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
3-bromo-4-[(2-cyanophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-13-7-10(15(18)19)5-6-14(13)20-9-12-4-2-1-3-11(12)8-17/h1-7H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQTELRKRTKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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